Phenol pKa Modulation via 3,5-Difluoro Substitution
The phenolic pKa of 3,5-difluorotyrosine (the core residue of N-Boc-3,5-Difluoro-D-tyrosine after deprotection) is 7.2, compared to 9.8 for native tyrosine. This 2.6-unit decrease results in a substantially different protonation state at physiological pH (7.4), affecting hydrogen bonding, electrostatic interactions, and enzymatic recognition [1].
| Evidence Dimension | Phenolic pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 7.2 (3,5-difluorotyrosine) |
| Comparator Or Baseline | Tyrosine (pKa = 9.8) |
| Quantified Difference | ΔpKa = -2.6 units |
| Conditions | Measured in free amino acid and model protein α3; values from differential pulse voltammetry and square-wave voltammetry |
Why This Matters
This pKa shift alters the protonation equilibrium at physiological pH, directly impacting the compound's behavior in biochemical assays that are sensitive to the tyrosine residue's ionization state.
- [1] Gopishetty B, Ren L, Waller TM, Wavreille AS, Lopez M, Thakkar A, Zhu J, Pei D. Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling of protein tyrosine phosphatases. Org Lett. 2008 Oct 16;10(20):4605-4608. doi:10.1021/ol801868a. Table S1 (Supporting Information) and cited pKa values. View Source
